N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine
CAS No.: 893751-59-2
Cat. No.: VC2623040
Molecular Formula: C13H19ClN2
Molecular Weight: 238.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893751-59-2 |
|---|---|
| Molecular Formula | C13H19ClN2 |
| Molecular Weight | 238.75 g/mol |
| IUPAC Name | 4-chloro-1-N-cyclohexyl-1-N-methylbenzene-1,2-diamine |
| Standard InChI | InChI=1S/C13H19ClN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6,15H2,1H3 |
| Standard InChI Key | YYYMOJGRNCJDEK-UHFFFAOYSA-N |
| SMILES | CN(C1CCCCC1)C2=C(C=C(C=C2)Cl)N |
| Canonical SMILES | CN(C1CCCCC1)C2=C(C=C(C=C2)Cl)N |
Introduction
Chemical Identity and Properties
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine is characterized by its distinctive molecular structure featuring an amino-chlorophenyl group connected to both cyclohexyl and methyl substituents. The compound's basic identification parameters are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 893751-59-2 |
| Molecular Formula | C13H19ClN2 |
| Molecular Weight | 238.75 g/mol |
| IUPAC Name | N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine |
| Physical Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents like dichloromethane, toluene; limited water solubility |
The compound contains a 2-amino-4-chlorophenyl group attached to a nitrogen atom, which is also bonded to both a cyclohexyl ring and a methyl group. This structural arrangement creates a tertiary amine center with distinct chemical properties. The presence of the amino group at the 2-position and the chlorine atom at the 4-position of the phenyl ring significantly influences the compound's reactivity and potential applications.
Structural Characteristics and Bonding
Molecular Structure
The structure of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine features several key functional groups that define its chemical behavior. The tertiary nitrogen serves as a central connection point between the three main structural components: the 2-amino-4-chlorophenyl ring, the cyclohexyl group, and the methyl substituent. This arrangement creates a molecule with both polar and non-polar regions, influencing its solubility profile and reactivity patterns.
Electronic Properties
The electronic distribution within the molecule is significantly influenced by the presence of the amino group, which acts as an electron-donating substituent, and the chlorine atom, which exhibits both electron-withdrawing inductive effects and electron-donating resonance effects. These electronic characteristics create a unique reactivity profile that distinguishes this compound from related structures. The tertiary nitrogen center possesses a lone pair of electrons that can participate in various chemical reactions, including nucleophilic attacks and coordination with metal centers.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine typically involves a series of controlled reactions starting with appropriate precursors. One common approach utilizes 2-amino-4-chlorobenzonitrile as a starting material, which undergoes reactions with cyclohexylamine and methylamine under specific conditions. This synthetic route can be represented as follows:
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Reaction of 2-amino-4-chlorobenzonitrile with cyclohexylamine
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Subsequent N-methylation using appropriate methylating agents
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Purification and isolation of the final product
Catalytic Methods
Catalytic processes often enhance the efficiency of synthesis. Palladium on carbon (Pd/C) has been employed as an effective catalyst for certain steps in the synthesis pathway, particularly for reductive amination reactions. The use of appropriate solvents, such as dichloromethane or toluene, facilitates these reactions by providing suitable reaction environments for the various intermediates. Temperature control and reaction time optimization are crucial factors in achieving high yields and product purity.
Chemical Reactivity and Transformations
Nucleophilic Reactions
The amino group at the 2-position of the phenyl ring serves as a nucleophilic center, allowing the molecule to participate in various nucleophilic substitution and addition reactions. These reactions can lead to the formation of new derivatives with modified functional groups, expanding the compound's potential applications. The nucleophilicity of the amino group can be modulated by the electronic effects of the chlorine substituent at the 4-position.
Oxidation and Reduction Reactions
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine can undergo various oxidation and reduction reactions, leading to the formation of nitro derivatives or further reduced amine products. These transformations alter the electronic properties of the molecule and can introduce new functional groups that enhance its utility in various applications. The selective oxidation or reduction of specific functional groups within the molecule requires careful control of reaction conditions to prevent unwanted side reactions.
Substitution Reactions
The chlorine atom at the 4-position of the phenyl ring can participate in nucleophilic aromatic substitution reactions, providing a route to introduce various substituents at this position. The amino group can also undergo electrophilic substitution reactions, further expanding the range of possible derivatives. These substitution reactions can be used to fine-tune the physical and chemical properties of the compound for specific applications.
Biological Activity and Applications
Research Applications
Beyond its potential therapeutic applications, N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine serves as a valuable building block in organic synthesis. Its functional groups provide multiple sites for chemical modification, making it useful in the construction of more complex molecular architectures. The compound can serve as a precursor for the synthesis of various heterocyclic compounds, which are important in both medicinal chemistry and materials science.
Comparison with Related Compounds
Structural Analogs
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine shares structural similarities with other substituted aniline derivatives, but differs in its specific substitution pattern. A closely related compound is N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-methylamine (CAS: 85896-15-7), which has the same molecular formula (C13H19ClN2) but with the amino and chloro groups in reversed positions on the phenyl ring . This positional isomerism significantly affects the compounds' chemical reactivity and biological properties.
Other related compounds include:
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N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-ethylamine: Features an ethyl group instead of methyl
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N-(2-Amino-4-chlorophenyl)-N-phenyl-N-methylamine: Contains a phenyl ring instead of cyclohexyl
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2-amino-N-[4-(methylamino)cyclohexyl]acetamide: Contains an acetamide linkage with a different substitution pattern
Structure-Activity Relationships
The biological activities of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine and its analogs depend significantly on their structural features. The position of the amino and chloro substituents on the phenyl ring, as well as the nature of the alkyl groups attached to the nitrogen atom, can dramatically alter their interaction with biological targets. These structure-activity relationships provide valuable insights for the rational design of new compounds with enhanced properties for specific applications.
Analytical Methods and Characterization
Spectroscopic Analysis
The characterization of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine typically involves various spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule
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Infrared (IR) Spectroscopy: Identifies functional groups based on their characteristic absorption bands
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Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern
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UV-Visible Spectroscopy: Examines electronic transitions and chromophoric properties
These analytical methods offer complementary information about the compound's structure and purity, ensuring accurate identification and quality control.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the separation, identification, and quantification of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine and its related compounds. These techniques are particularly useful for monitoring reaction progress, assessing product purity, and detecting potential impurities or side products.
Current Research Trends and Future Perspectives
Emerging Applications
Recent research has expanded the potential applications of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine beyond traditional areas. The compound's unique structure makes it a candidate for investigation in:
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Development of new catalytic systems
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Creation of novel materials with specific properties
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Design of selective chemical sensors
These emerging applications highlight the versatility of this compound and its potential value in addressing challenges across multiple scientific disciplines.
Future Research Directions
Future research on N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine may focus on:
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Optimization of synthetic routes to improve yield and purity
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Development of more selective functionalization methods
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Detailed investigation of structure-activity relationships
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Exploration of novel applications in materials science and medicinal chemistry
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Computational studies to predict properties and interactions
These research directions will likely contribute to a deeper understanding of the compound's behavior and expand its practical applications in various fields.
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